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Biotin-D-Sulfoxide -

Biotin-D-Sulfoxide

Catalog Number: EVT-8200330
CAS Number:
Molecular Formula: C10H16N2O4S
Molecular Weight: 260.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biotin-D-Sulfoxide is a natural product found in Aspergillus niger and Trypanosoma brucei with data available.
Overview

Biotin-D-Sulfoxide is a derivative of biotin, a water-soluble B vitamin (Vitamin B7) known for its essential role in various metabolic processes. Biotin itself is classified as a heterocyclic compound featuring a sulfur-containing tetrahydrothiophene ring fused to a ureido group, with a carboxylic acid side chain. The compound is involved in several biochemical pathways, particularly those related to the metabolism of fats, carbohydrates, and amino acids .

Source

Biotin-D-Sulfoxide is synthesized from biotin through the oxidation of the sulfur atom in the biotin structure, resulting in the formation of a sulfoxide. This transformation can occur naturally or through chemical synthesis methods .

Classification

Biotin-D-Sulfoxide is classified as a sulfoxide and falls under the broader category of biotin derivatives. Its chemical formula is C10H16N2O4SC_{10}H_{16}N_{2}O_{4}S and it possesses unique properties that distinguish it from its parent compound, biotin .

Synthesis Analysis

Methods

The synthesis of Biotin-D-Sulfoxide can be achieved through several methods:

  1. Chemical Oxidation: The most common method involves the oxidation of biotin using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. This process typically requires careful control of reaction conditions to avoid over-oxidation.
  2. Enzymatic Oxidation: Certain enzymes can catalyze the oxidation of biotin to produce Biotin-D-Sulfoxide. This method is often more selective and environmentally friendly compared to chemical methods.
  3. Microbial Synthesis: Some microorganisms possess the ability to convert biotin into its sulfoxide form through metabolic processes. This avenue is being explored for potential biotechnological applications.

Technical Details

The oxidation process generally involves the formation of a sulfinyl group (-SO-) from the thiol group (-SH) present in biotin, leading to the sulfoxide structure. The reaction conditions, including temperature, pH, and concentration of oxidizing agents, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

Biotin-D-Sulfoxide retains the core structure of biotin but features an additional oxygen atom bonded to the sulfur atom, forming a sulfoxide functional group. The molecular structure can be represented as follows:

Biotin D Sulfoxide C10H16N2O4S\text{Biotin D Sulfoxide }C_{10}H_{16}N_{2}O_{4}S

Data

Chemical Reactions Analysis

Reactions

Biotin-D-Sulfoxide participates in various chemical reactions typical of sulfoxides:

  1. Reduction Reactions: It can be reduced back to biotin under specific conditions using reducing agents like lithium aluminum hydride.
  2. Nucleophilic Substitution: The sulfinyl group can undergo nucleophilic attack, leading to various derivatives.
  3. Reactivity with Thiols: Biotin-D-Sulfoxide can react with thiols to form mixed disulfides, which may have biological significance.

Technical Details

The reactivity of Biotin-D-Sulfoxide is influenced by its electronic structure and steric factors associated with the surrounding groups in its molecular framework .

Mechanism of Action

Process

Biotin-D-Sulfoxide acts primarily as a metabolite within biological systems. Its mechanism involves:

  1. Cofactor Activity: Similar to biotin, it may function as a cofactor for carboxylase enzymes, facilitating crucial carboxylation reactions.
  2. Regulation of Gene Expression: By participating in post-translational modifications such as biotinylation, it influences chromatin structure and gene expression patterns.

Data

Research indicates that Biotin-D-Sulfoxide may exhibit different binding affinities compared to biotin itself when interacting with enzymes, potentially altering its efficacy as a cofactor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels or strong oxidizers.

Chemical Properties

  • Reactivity: Reacts with strong acids and bases; may undergo hydrolysis under extreme conditions.
  • pKa Values: Specific pKa values are not well-documented but are expected to be similar to those of biotin due to structural similarities.

Relevant analyses suggest that while Biotin-D-Sulfoxide shares many properties with biotin, its unique sulfinyl group introduces distinct reactivity characteristics that could be exploited in various applications .

Applications

Scientific Uses

Biotin-D-Sulfoxide has several potential applications in scientific research and biotechnology:

  1. Metabolic Studies: As a metabolite of biotin, it aids in understanding metabolic pathways involving sulfur compounds.
  2. Bioconjugation Techniques: Its unique structure allows it to be utilized in bioconjugation reactions for labeling biomolecules.
  3. Therapeutic Research: Investigations into its role as an alternative cofactor may lead to novel therapeutic strategies targeting metabolic disorders associated with biotin deficiencies.
  4. Analytical Chemistry: Used as a standard or reagent in assays measuring biotin levels or studying enzyme activities involving carboxylases .
Enzymatic Reduction Mechanisms

Role of Molybdenum-Dependent Biotin Sulfoxide Reductases

Biotin sulfoxide reductases (BisC) are molybdenum (Mo)-dependent enzymes responsible for the reduction of D-biotin-D-sulfoxide to biotin. These enzymes belong to the dimethyl sulfoxide reductase (DMSO reductase) family of molybdoenzymes, which utilize a bis(molybdopterin guanine dinucleotide) molybdenum cofactor (bis-MGD MoCo) at their catalytic core [1] [6]. The MoCo is essential for electron transfer during sulfoxide reduction, with molybdenum cycling between Mo(VI) (oxidized) and Mo(IV) (reduced) states [1] [5]. Tungsten (W) cannot functionally substitute for Mo in BisC, as demonstrated by studies where Escherichia coli grown in tungsten-supplemented media showed >30-fold reduced enzymatic activity [5].

The catalytic efficiency of BisC is highly substrate-specific. Kinetic parameters for Rhodobacter sphaeroides BisC reveal a Km value of 15 μM for biotin sulfoxide when using reduced methyl viologen as an electron donor, significantly lower than its affinity for dimethyl sulfoxide (Km = 14,440 μM) or trimethylamine-N-oxide (Km = 11,050 μM) [4] [7]. This specificity enables BisC to preferentially reduce biotin sulfoxide in cellular environments where multiple S-/N-oxides coexist. The enzyme also participates in microbial virulence; for example, Haemophilus influenzae MtsZ (a BisC homolog) supports intracellular survival in host respiratory cells [7].

Table 1: Catalytic Parameters of BisC Enzymes for Key Substrates

SubstrateKm (μM)kcat (s⁻¹)Organism
D-biotin-D-sulfoxide15–29440–500R. sphaeroides
Methionine sulfoxide8500.9*R. sphaeroides
Dimethyl sulfoxide14,4400.9*R. sphaeroides
Trimethylamine-N-oxide11,0500.9*R. sphaeroides

*Vmax reported as μmol·min⁻¹·nmol⁻¹ [4] [7].

Structural Coordination Dynamics of the Active Site in DMSO Reductase Family Enzymes

The active site of BisC enzymes features a distorted trigonal prismatic mono-oxo [MoᵛᴵO(OSer)] geometry in the oxidized state (Mo(VI)), as resolved via high-resolution (1.3 Å) X-ray crystallography of related DMSO reductases [1]. This geometry undergoes reorganization upon reduction: Extended X-ray absorption fine structure (EXAFS) studies indicate a des-oxo [Moᴵⱽ(OSer)(H₂O)] configuration in the Mo(IV) state, characterized by a labile Mo(IV)–Oᵢᵥₐₜₑᵣ bond (2.23 Å) that facilitates substrate binding [1]. The molybdenum is coordinated by two dithiolene sulfurs from pyranopterin guanine dinucleotide (PGD) cofactors and a serine-derived oxygen ligand (Ser187 in Haemophilus influenzae MtsZ), which modulates the redox potential of the Mo center [1] [7].

Active site flexibility underpins catalytic adaptability. Dissociation of the serine ligand (e.g., Ser187 in H. influenzae MtsZ) occurs at low pH, impairing sulfoxide reduction and generating off-pathway Mo(V) species detectable via electron paramagnetic resonance spectroscopy [7]. Substrate recognition involves a hydrophobic pocket accommodating the biotin side chain, with residues His182 and Arg166 forming hydrogen bonds to stabilize methionine sulfoxide (a structural analog) [7]. Mutagenesis of these residues reduces catalytic efficiency by >90%, confirming their role in substrate orientation [7].

Table 2: Key Active Site Residues and Their Roles in BisC Enzymes

ResidueFunctionEffect of Mutation
Ser187Direct Mo ligand; modulates redox potentialLoss of activity at low pH
His182Binds substrate side chain via H-bondingAltered substrate specificity
Arg166Stabilizes substrate carboxylate groupReduced catalytic turnover
Arg137NADPH binding (R. sphaeroides BisC)Impaired NADPH utilization

Electron Transfer Pathways: NADPH vs. NADH Utilization in Catalytic Cycles

BisC uniquely utilizes NADPH as a direct electron donor without requiring auxiliary proteins, distinguishing it from other DMSO reductase family enzymes that rely on membrane-bound cytochromes (e.g., DorC) [4] [6]. Stopped-flow spectrophotometry reveals that NADPH reduces BisC at >1,000 s⁻¹, exceeding steady-state turnover rates (440 s⁻¹) [3]. This direct hydride transfer occurs via stereospecific abstraction of the 4R-proton from NADPH, as confirmed by kinetic isotope studies with deuterated NADPD [4].

NADPH outperforms NADH due to superior binding affinity and catalytic efficiency. For R. sphaeroides BisC, NADPH exhibits a kcat/Km of 1.86 × 10⁶ M⁻¹·s⁻¹, compared to 1.19 × 10⁵ M⁻¹·s⁻¹ for NADH [4]. Structural modeling and mutagenesis identify Arg137 and Asp136 as critical for NADPH specificity; mutation of either residue reduces NADPH-dependent activity by >80% [3]. The NADPH-binding site resides in an active-site funnel positioned for optimal hydride transfer to the Mo center [3].

Table 3: Kinetic Parameters for Electron Donors in R. sphaeroides BisC

Donorkcat (s⁻¹)Km (μM)kcat/Km (M⁻¹·s⁻¹)
NADPH5002691.86 × 10⁶
NADH473941.19 × 10⁵
Methyl viologen (reduced)-29-

Electrochemical studies show that NADPH reduces BisC without accumulating Mo(V) intermediates, suggesting a concerted two-electron transfer mechanism [3] [4]. This contrasts with stepwise single-electron transfers observed in cytochrome-dependent DMSO reductases. Cyanide reversibly inhibits NADPH oxidation, likely by binding Mo, while diethylpyrocarbonate inactivates BisC irreversibly via histidine modification, disrupting MoCo binding [4] [8].

Properties

Product Name

Biotin-D-Sulfoxide

IUPAC Name

5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1

InChI Key

KCSKCIQYNAOBNQ-OKPRWBIXSA-N

SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2

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